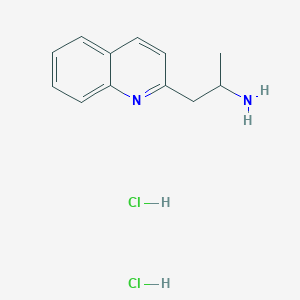

1-(Quinolin-2-yl)propan-2-amine dihydrochloride

Description

Properties

IUPAC Name |

1-quinolin-2-ylpropan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2ClH/c1-9(13)8-11-7-6-10-4-2-3-5-12(10)14-11;;/h2-7,9H,8,13H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMKROQJJMDJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2C=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method includes the alkylation of quinoline with propan-2-amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-2-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(Quinolin-2-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The quinoline group in 1-(Quinolin-2-yl)propan-2-amine dihydrochloride confers distinct electronic and steric properties compared to other aryl-substituted amines. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison

Key Observations:

- Neurotransmitter Selectivity: The quinoline derivative’s bulky aromatic system may reduce NE release compared to benzofuran-based 5-APB, aligning with trends observed in indole derivatives (e.g., PAL-542), where larger substituents diminish NE activity .

- Solubility: Dihydrochloride salts (e.g., quinoline derivative, 1-(4-methoxyphenyl)propan-2-amine HCl) exhibit enhanced aqueous solubility compared to free bases like 5-APB .

Pharmacological and Clinical Implications

- Anti-Cocaine Potential: PAL-542, a dual DA/5HT releaser with minimal NE activity, failed to reduce cocaine choice in primates despite low abuse liability . This suggests that quinoline-based compounds may require balanced DA/5HT/NE modulation for efficacy, though structural optimization is needed.

- Role of Aromatic Substitutions: Indole (PAL-542) and benzofuran (5-APB) systems favor DA/5HT release, while simpler aryl groups (e.g., Ortetamine) show weaker selectivity. Quinoline’s nitrogen atom may enhance binding to monoamine transporters, but this requires validation .

Chemical and Analytical Properties

- Chromatography: 1-(4-Methoxyphenyl)propan-2-amine HCl () has distinct TLC Rf values (e.g., 0.73 in System TA), which could serve as a benchmark for analyzing the quinoline derivative’s purity and stability .

- Salt Stability: Dihydrochloride salts (e.g., methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine diHCl in ) are common in pharmaceuticals for improved shelf life, suggesting similar advantages for the quinoline compound .

Biological Activity

1-(Quinolin-2-yl)propan-2-amine dihydrochloride, a compound derived from quinoline, has garnered attention for its potential biological activities. Quinoline derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline moiety attached to a propan-2-amine group, with two hydrochloride ions facilitating solubility and bioavailability. Its molecular formula is .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 1-(Quinolin-2-yl)propan-2-amine demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds were notably lower than those for standard antibiotics, indicating a promising alternative in treating resistant infections .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1-(Quinolin-2-yl)propan-2-amine | MRSA | < 0.5 |

| Standard Antibiotic (Vancomycin) | MRSA | 1.0 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study assessed its effects on human leukemia cell lines, revealing an IC50 value of approximately , suggesting potent cytotoxicity compared to other tested compounds . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, and compounds like 1-(Quinolin-2-yl)propan-2-amine have been investigated for their anti-inflammatory properties. A carrageenan-induced paw edema model demonstrated that this compound significantly reduced inflammation compared to controls, indicating its potential therapeutic application in inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the side chains of quinoline derivatives could enhance their antimicrobial potency.

Case Study 2: Anticancer Mechanisms

In another research effort focusing on leukemia cells, the compound was shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production. This oxidative stress was linked to the activation of apoptosis pathways, highlighting the dual role of the compound as both an anticancer agent and a modulator of cellular stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.